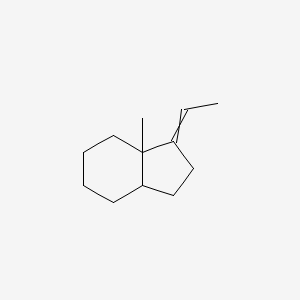
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is an organic compound with the molecular formula C₁₂H₂₀. It is classified as an unsaturated hydrocarbon and belongs to the subclass of branched unsaturated hydrocarbons . This compound is known for its unique structure, which includes a bicyclic framework with an ethylidene group and a methyl group attached to the indene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-ethylideneoctahydro-7a-methyl-1H-indene using acid catalysts. The reaction conditions often include elevated temperatures and the presence of a strong acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the ethylidene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethylideneoctahydro-7a-methyl-1H-indene
- 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
- 4,7-methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-3a,7a-dimethyl-3-(1-methylethyl)-
Uniqueness
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene is unique due to its specific arrangement of functional groups and its bicyclic structure.
Propiedades
Número CAS |
869682-25-7 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3 |
Clave InChI |
PLNRDADPGQMIIQ-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCC2C1(CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


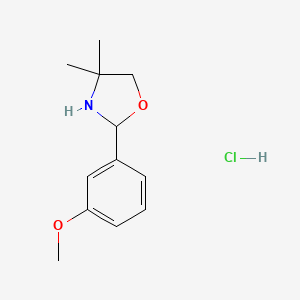
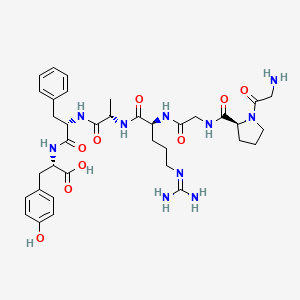
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
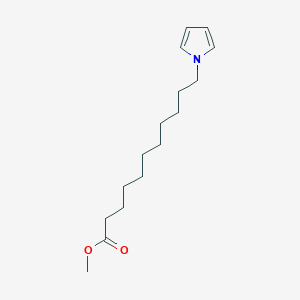

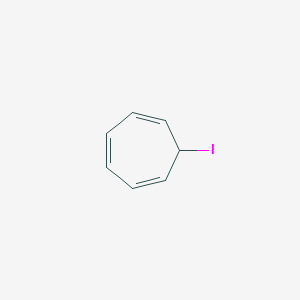
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
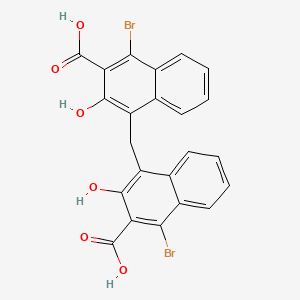
![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)
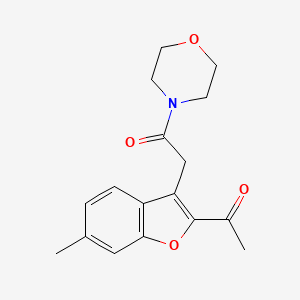

![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)

